molecular formula C14H14N4O2S B4115139 1-(4-Nitrophenyl)-3-[1-(pyridin-4-yl)ethyl]thiourea

1-(4-Nitrophenyl)-3-[1-(pyridin-4-yl)ethyl]thiourea

Cat. No.: B4115139
M. Wt: 302.35 g/mol
InChI Key: GPRXKYFTGZBXPA-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-N’-[1-(4-pyridinyl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine

Properties

IUPAC Name

1-(4-nitrophenyl)-3-(1-pyridin-4-ylethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S/c1-10(11-6-8-15-9-7-11)16-14(21)17-12-2-4-13(5-3-12)18(19)20/h2-10H,1H3,(H2,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRXKYFTGZBXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-N’-[1-(4-pyridinyl)ethyl]thiourea typically involves the reaction of 4-nitroaniline with 1-(4-pyridinyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-N’-[1-(4-pyridinyl)ethyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thioureas.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-N’-[1-(4-pyridinyl)ethyl]thiourea would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The nitrophenyl and pyridinyl groups may interact with specific molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)thiourea: Lacks the pyridinyl group, which may affect its chemical and biological properties.

    N-(4-pyridinyl)thiourea: Lacks the nitrophenyl group, which may influence its reactivity and applications.

    N-(4-nitrophenyl)-N’-ethylthiourea: Similar structure but without the pyridinyl group, potentially altering its properties.

Uniqueness

N-(4-nitrophenyl)-N’-[1-(4-pyridinyl)ethyl]thiourea is unique due to the presence of both nitrophenyl and pyridinyl groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups may enhance its effectiveness in specific applications compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Nitrophenyl)-3-[1-(pyridin-4-yl)ethyl]thiourea
Reactant of Route 2
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1-(4-Nitrophenyl)-3-[1-(pyridin-4-yl)ethyl]thiourea

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